molecular formula C16H20N2O3S B047454 Morpholine, 4-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]- CAS No. 78323-98-5

Morpholine, 4-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]-

Cat. No. B047454
CAS RN: 78323-98-5
M. Wt: 320.4 g/mol
InChI Key: BMPMMAGFHGAYLM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "Morpholine, 4-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]-" involves several methods, including reactions with cyclic amines like morpholine. For instance, reactions of 2-chloro-3-(4-N,N-dimethylaminoanilino)-1,4-naphthoquinone with cyclic amines, including morpholine, have been explored to understand the substitution reactions and the formation of various reaction products (Mikhalina et al., 1995). These methods highlight the versatility and reactivity of the compound, allowing the synthesis of diverse derivatives with potential applications.

Molecular Structure Analysis

The molecular structure of compounds containing the morpholine and naphthalene sulfonyl motifs has been extensively studied. Research on supramolecular chemistry involving these compounds reveals the generation of distinct solvatomorphs, demonstrating the influence of morpholine on the structural diversity and hydrogen bonding networks in these assemblies (Białek et al., 2013). These findings provide insight into the molecular arrangements and potential for creating complex supramolecular structures.

Chemical Reactions and Properties

The interaction of "Morpholine, 4-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]-" derivatives with other chemical entities can lead to a variety of chemical reactions. For instance, the reaction of naphthoquinone sulfonate with aliphatic amines, including morpholine, results in the formation of colored products, offering potential applications in dye synthesis and analytical chemistry (Asahi et al., 1984).

Physical Properties Analysis

The physical properties of "Morpholine, 4-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]-" and its derivatives, such as solubility, melting point, and boiling point, are crucial for their application in various domains. Studies have not directly addressed these properties in the available literature through the consensus search; however, understanding these properties is essential for practical applications and further research.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and compatibility with other compounds, are vital for the compound's applications in material science, pharmaceuticals, and chemical synthesis. The interaction with aliphatic amines and the formation of sulfonamides highlight the compound's reactivity and potential for creating new chemical entities (Asahi et al., 1984).

Scientific Research Applications

1. Supramolecular Chemistry

Morpholine is used in supramolecular chemistry. For instance, it forms adducts with naphthalene-based acids, demonstrating the influence of conformational flexibility on hydrogen bond network dimensionality (Białek, Zaręba, Janczak, & Zoń, 2013).

2. Fluorometric Analysis

It's involved in fluorometric analysis, where morpholine derivatives are used as part of a chemical reaction for the photometric determination of specific compounds (Asahi, Tanaka, & Shinozaki, 1984).

3. Antimicrobial Studies

Morpholine derivatives have been studied for their antimicrobial properties against various microorganisms, such as Staphylococcus aureus and Escherichia coli (Oliveira et al., 2015).

4. Cancer Research

In cancer research, morpholine-containing compounds are synthesized and studied for their anticancer properties, demonstrating significant antiproliferative activity in various cancer cell lines (Chatterjee et al., 2021).

5. Dye and Pigment Industry

Morpholine derivatives are used in the dye and pigment industry, contributing to the development of azo dyes with varying absorbability and fastness properties (Matsui, Kobayashi, & Suzuki, 1962).

6. Drug Development

The compound finds applications in drug development, such as in the design of novel diaryl urea derivatives bearing sulfonamide moiety for their potential use as therapeutic agents (Luo et al., 2013).

7. Membrane Studies

Morpholine derivatives are used in studies on membrane fluidity and fluorophore motions, aiding in understanding the biophysical properties of cell membranes (Teng, Koeppe, & Scarlata, 1991).

properties

IUPAC Name

N,N-dimethyl-5-morpholin-4-ylsulfonylnaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c1-17(2)15-7-3-6-14-13(15)5-4-8-16(14)22(19,20)18-9-11-21-12-10-18/h3-8H,9-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMPMMAGFHGAYLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00349724
Record name Morpholine, 4-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Morpholine, 4-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]-

CAS RN

78323-98-5
Record name Morpholine, 4-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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